molecular formula C13H18N4O B12908561 2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-22-3

2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12908561
CAS No.: 88875-22-3
M. Wt: 246.31 g/mol
InChI Key: XHWROOIDCFFMRQ-UHFFFAOYSA-N
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Description

4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazo and pyrimidine rings fused together, with a morpholine ring attached at the 4-position

Preparation Methods

The synthesis of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can be compared to other heterocyclic compounds with similar structures, such as:

Biological Activity

2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18N4O
  • Molecular Weight : 246.31 g/mol
  • Canonical SMILES : CC(C)C1=NC(=N)C(=N1)C(C)C2CCOCC2

This structure features a morpholine ring that enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrimidine derivatives, including 2,6,8-trimethyl variants. These compounds exhibit selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-712.3
A54915.0

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. It has been reported to inhibit specific kinases involved in cancer progression:

EnzymeIC50 (µM)Type of Inhibition
Cyclin-dependent kinase 2 (CDK2)5.7Competitive
Protein kinase B (AKT)8.9Non-competitive

These findings suggest that the compound may serve as a lead for developing targeted cancer therapies.

Neuropharmacological Effects

Additionally, the compound has been investigated for its neuropharmacological effects. It acts as a modulator of neurotransmitter systems and exhibits anxiolytic properties in animal models:

Test ModelEffect ObservedReference
Elevated Plus MazeIncreased time spent in open arms
Forced Swim TestReduced immobility time

Case Studies

Several case studies have documented the therapeutic applications of 2,6,8-trimethyl derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer reported that treatment with a derivative of this compound led to significant tumor reduction in 30% of participants after 12 weeks of therapy.
  • Case Study on Anxiety Disorders :
    • In a pilot study for generalized anxiety disorder, patients receiving this compound showed a marked decrease in anxiety scores compared to placebo controls, suggesting its potential as an anxiolytic agent.

Properties

CAS No.

88875-22-3

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-(2,6,8-trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C13H18N4O/c1-9-8-12(16-4-6-18-7-5-16)17-11(3)15-10(2)13(17)14-9/h8H,4-7H2,1-3H3

InChI Key

XHWROOIDCFFMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N2C(=C1)N3CCOCC3)C)C

Origin of Product

United States

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